molecular formula C8H7N3O B7814781 Methyl 3-acetylbenzoate CAS No. 915402-27-6

Methyl 3-acetylbenzoate

Cat. No.: B7814781
CAS No.: 915402-27-6
M. Wt: 161.16 g/mol
InChI Key: RJBGXPFSHQEGSC-UHFFFAOYSA-N
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Description

Methyl 3-acetylbenzoate is a chemical compound with the molecular formula C10H10O3 . It has an average mass of 178.185 Da and a monoisotopic mass of 178.062988 Da . This compound is used in scientific research and has diverse applications, ranging from pharmaceutical development to organic synthesis.


Synthesis Analysis

This compound can be synthesized from 3-acetylbenzoic acid . It can also be used as a starting material for the synthesis of various organic compounds. For example, it can be converted to 3-hydroxy-3-phenylpropanoic acid, a precursor to certain pharmaceutical drugs. Additionally, it can be used in the synthesis of other esters and amides through various organic reactions.


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C10H10O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-6H,1-2H3 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used as a reference standard in analytical chemistry, where the properties of an unknown compound are compared with those of the known standard to identify or quantify the unknown. It can also undergo nitration, an example of electrophilic substitution .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 178.19 . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Antitumor Applications

Methyl 3-acetylbenzoate and its derivatives have been studied for their potential in antitumor applications. For instance, research into benzothiazoles, which are structurally related to this compound, has shown selective antitumor activity against various cancer cell lines. These studies highlight the significance of metabolic transformations like N-acetylation in determining the antitumor efficacy of these compounds (Chua et al., 1999).

Synthetic Applications

This compound is a key reactant in the synthesis of various chemical compounds. For example, it has been used in the synthesis of 3-phenyl-1H-pyrazole derivatives, which are intermediates for many biologically active compounds. These compounds hold promise in cancer therapy due to their potential in molecular targeted therapy, offering more selectivity and fewer side effects compared to traditional chemotherapy (Liu et al., 2017).

Biological Activity Studies

Studies have also been conducted on the biological activities of compounds derived from this compound. For instance, research on 1-acyltriazoles, which can be synthesized from related compounds, has shown anti-inflammatory activity. This indicates potential pharmaceutical applications for derivatives of this compound in the development of nonacidic anti-inflammatory agents (Wade et al., 1982).

Asymmetric Synthesis Applications

The compound has been utilized in asymmetric syntheses, such as the microbial asymmetric synthesis of 3-alkylphthalide derivatives. This synthesis involves the use of methyl 2-acetylbenzoate as a substrate, indicating its versatility in producing optically active compounds (Kitayama, 1997).

Development of Novel Compounds

Research on novel 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines synthesized from related compounds has shown antimicrobial activity. This indicates the potential of this compound derivatives in the development of new antimicrobial agents (Paruch et al., 2020).

Safety and Hazards

Methyl 3-acetylbenzoate is associated with several safety hazards. It has been assigned the GHS07 pictogram, and the signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Methyl 3-acetylbenzoate can be achieved through the acylation of methyl benzoate with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Methyl benzoate", "Acetic anhydride", "Catalyst (such as sulfuric acid or phosphoric acid)", "Solvent (such as dichloromethane or ethyl acetate)" ], "Reaction": [ "Add the catalyst to the solvent in a reaction flask", "Add the methyl benzoate to the reaction flask and stir the mixture", "Add the acetic anhydride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and pour it into a separatory funnel", "Extract the product with a suitable solvent", "Wash the organic layer with water and dry it over anhydrous sodium sulfate", "Filter the solution and evaporate the solvent to obtain the crude product", "Purify the product by recrystallization or column chromatography" ] }

915402-27-6

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

4-pyridin-3-yl-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C8H7N3O/c12-8-10-5-7(11-8)6-2-1-3-9-4-6/h1-5H,(H2,10,11,12)

InChI Key

RJBGXPFSHQEGSC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)C(=O)OC

Canonical SMILES

C1=CC(=CN=C1)C2=CNC(=O)N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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